Aspirin, chemically known as acetylsalicylic acid, is a widely used medication known for its analgesic, anti-inflammatory, and antipyretic properties. It is primarily utilized in the treatment of pain, fever, and inflammation, and has significant applications in cardiovascular health due to its antiplatelet effects. Aspirin was first marketed by Bayer in 1899 and remains one of the most commonly used medications globally.
Aspirin is synthesized from salicylic acid, a compound derived from the bark of willow trees. The synthesis involves the acetylation of salicylic acid using acetic anhydride or acetyl chloride, often catalyzed by phosphoric acid or sulfuric acid.
Aspirin is classified as a non-steroidal anti-inflammatory drug (NSAID) and belongs to the class of salicylates. It is also categorized as an antiplatelet agent due to its ability to inhibit platelet aggregation.
The synthesis of aspirin can be performed through several methods, with the most common involving the reaction between salicylic acid and acetic anhydride. This reaction can be catalyzed by phosphoric acid or sulfuric acid.
Aspirin has a molecular formula of C₉H₈O₄ and a molecular mass of approximately 180.16 g/mol. Its structure features an acetyl group attached to the phenolic hydroxyl group of salicylic acid.
The primary reaction for synthesizing aspirin can be represented as follows:
In this reaction, salicylic acid reacts with acetic anhydride to form acetylsalicylic acid (aspirin) and acetic acid as a byproduct.
Aspirin exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the conversion of arachidonic acid into prostaglandins and thromboxanes.
Relevant analyses include melting point determination and spectroscopic methods such as infrared spectroscopy for purity assessment .
Aspirin's applications extend beyond pain relief; it is also used in:
Aspirin remains a critical compound in both clinical settings and pharmaceutical research, highlighting its versatility and importance in modern medicine .
The therapeutic use of aspirin’s natural precursors spans over 3,500 years. Ancient civilizations leveraged willow (Salix spp.) and myrtle (Myrtus communis) for pain and fever relief. The Sumerians (c. 3000 BC) and Egyptians documented willow bark’s anti-inflammatory properties in the Ebers Papyrus (c. 1523 BC), prescribing it for joint pain and inflammatory conditions [1] [3] [7]. By 400 BC, Hippocrates administered willow leaf tea to alleviate childbirth pain and reduce fever, establishing its role in Greek medicine [3] [7]. The Roman encyclopedist Celsus (30 AD) recommended willow extracts to treat inflammation’s cardinal signs: redness, heat, swelling, and pain [4] [7].
Despite historical claims, modern scholarship questions whether ancient cultures recognized willow’s specific analgesic effects. Nicholas Culpeper’s Complete Herbal (1653) listed willow for wound management and "cooling lust" but omitted pain relief, suggesting later narratives may have retroactively projected aspirin’s properties onto these sources [4]. The first scientific validation came in 1763, when English clergyman Edward Stone described powdered willow bark’s antipyretic effects in a letter to the Royal Society. After tasting willow’s astringency (1758), he conducted a 5-year trial on 50 fever patients, noting effects akin to Peruvian bark (quinine) but with reduced potency [1] [3] [7].
Table 1: Ancient Uses of Willow-Based Remedies
Era | Civilization | Application | Documentation Source |
---|---|---|---|
c. 2000 BC | Sumerian | Pain/fever relief | Stone tablets |
c. 1523 BC | Egyptian | Joint pain management | Ebers Papyrus |
c. 400 BC | Greek | Childbirth pain reduction | Hippocratic texts |
30 AD | Roman | Anti-inflammatory treatment | Celsus’s De Medicina |
1763 AD | English | Malaria fever reduction | Royal Society report |
The 19th century transformed salicylates from crude extracts into purified chemicals. In 1828, German pharmacologist Johann Buchner isolated bitter-tasting yellow crystals from willow, naming them salicin [1] [3] [4]. Swiss pharmacist Johann Pagenstecher independently identified salicin in meadowsweet (Spiraea ulmaria) in 1830, while Raffaele Pirìa (1838) hydrolyzed salicin into salicylic acid, a more potent compound [4] [7]. Pirìa’s method enabled industrial-scale production but caused severe gastric irritation due to acidity [2] [5].
Charles Frédéric Gerhardt achieved the first chemical synthesis of acetylsalicylic acid (ASA) in 1853 by acetylating sodium salicylate with acetyl chloride. However, his method yielded an impure, unstable product, discouraging commercial development [2] [4] [7]. Key therapeutic milestones followed:
Industrial-scale synthesis emerged in 1874 when Friedrich von Heyden produced synthetic salicylic acid, reducing reliance on plant sources [4]. This set the stage for ASA’s reinvention as a tolerable drug.
Table 2: Key 19th-Century Salicylate Research Milestones
Year | Scientist | Breakthrough | Significance |
---|---|---|---|
1828 | Johann Buchner | Isolated salicin from willow | First purification of active compound |
1838 | Raffaele Pirìa | Produced salicylic acid from salicin | Enabled concentrated therapeutic use |
1853 | Charles Gerhardt | Synthesized unstable ASA | Proof-of-concept for acetylation |
1876 | Thomas MacLagan | Clinical trial for rheumatic fever | Validated anti-inflammatory efficacy |
Bayer & Company, a German dye manufacturer, revolutionized salicylate medicine by establishing a pharmaceutical division in 1890. Chemist Felix Hoffmann synthesized pure, stable ASA on August 10, 1897, using acetic anhydride to acetylate salicylic acid—a reliable method still used today [1] [4] [6]. Controversy persists over Hoffmann’s role:
Bayer’s pharmacology head, Heinrich Dreser, initially rejected ASA due to cardiac safety concerns, favoring heroin (also synthesized by Hoffmann). After Eichengrün bypassed Dreser to organize successful physician trials, Dreser endorsed ASA. Bayer patented the process in 1899 and trademarked the name "Aspirin":
The U.S. patent (1900) and powdered sales (1899) preceded tablet production (1904). Aspirin’s popularity surged, earning a 1950 Guinness World Record as the world’s best-selling analgesic [3] [6]. However, Bayer lost trademark rights in Allied nations after World War I, rendering "aspirin" a generic term [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7